1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE
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Overview
Description
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by its methoxy and methyl substituents on the indole ring, which contribute to its unique chemical properties.
Mechanism of Action
- The primary targets of 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE are not explicitly mentioned in the available literature. However, indole derivatives, in general, have been found to interact with various receptors due to their aromatic nature and diverse biological activities .
- Generally, indole derivatives can act as agonists or antagonists by binding to receptors, affecting signal transduction pathways, and modulating cellular responses .
- However, indole derivatives have been associated with various activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
- The molecular and cellular effects of this compound remain elusive. However, indole derivatives have shown diverse biological activities, such as antiviral and anti-HIV effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE vary with different dosages in animal models .
Preparation Methods
The synthesis of 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone typically involves several steps. One common method includes the reaction of 5-methoxy-2-methylindole with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies related to plant growth regulators, as indole derivatives are known to influence plant hormone pathways.
Comparison with Similar Compounds
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A well-known plant hormone that regulates growth and development.
5-Methoxy-2-methyl-3-indoleacetic acid: Similar in structure but with an acetic acid group instead of an ethanone group, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55895-80-2 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.